molecular formula C20H22N6O B2740909 2-phenyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}ethan-1-one CAS No. 1049382-09-3

2-phenyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}ethan-1-one

Cat. No. B2740909
M. Wt: 362.437
InChI Key: UNRNUSMUFJNMIQ-UHFFFAOYSA-N
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Description



  • The compound is a five-membered heterocyclic molecule containing a triazole ring.

  • It possesses three carbon, two nitrogen, and four hydrogen atoms.

  • It is also known as 1,3-diazole.

  • Imidazole is an important synthon in drug development due to its broad range of chemical and biological properties.





  • Synthesis Analysis



    • The synthesis of this compound involves the combination of appropriate starting materials using organic synthesis techniques.





  • Molecular Structure Analysis



    • The molecular formula is C<sub>8</sub>H<sub>7</sub>N<sub>3</sub>.

    • The structure consists of a triazole ring with a phenyl group attached.





  • Chemical Reactions Analysis



    • The compound may undergo various reactions typical of triazole derivatives, such as nucleophilic substitution or cyclization reactions.





  • Physical And Chemical Properties Analysis



    • The compound is a white or colorless solid.

    • It is highly soluble in water and other polar solvents.

    • Further characterization can be done using spectroscopic techniques.




  • Scientific Research Applications

    Antimicrobial and Antifungal Applications

    Compounds with structural similarities to "2-phenyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}ethan-1-one" have demonstrated significant antimicrobial and antifungal activities. A study by Gan et al. (2010) synthesized azole-containing piperazine derivatives and found that most compounds exhibited moderate to significant in vitro antibacterial and antifungal activities. Some derivatives showed remarkable and broad-spectrum antimicrobial efficacy, exhibiting comparable activities to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

    Anticancer Activity

    Several studies have explored the anticancer potential of compounds related to "2-phenyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}ethan-1-one". Yurttaş et al. (2014) investigated the antiproliferative effects of 1,2,4-triazine derivatives bearing a piperazine amide moiety against breast cancer cells. Some derivatives showed promising antiproliferative agents compared to cisplatin, a known anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

    Central Nervous System (CNS) Agents

    Research into compounds structurally related to "2-phenyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}ethan-1-one" also includes the development of potential central nervous system agents. Bauer et al. (1976) synthesized spiro[isobenzofuran-1(3H),4'-piperidines] with the aim of discovering new antidepressants and CNS agents. The study found that certain compounds exhibited marked inhibition of tetrabenazine-induced ptosis, indicating potential CNS activity (Bauer, Duffy, Hoffman, Klioze, Kosley, Mcfadden, Martin, Ong, & Geyer, 1976).

    Safety And Hazards



    • No specific safety information is available for this compound. It would be prudent to handle it with standard laboratory precautions.




  • Future Directions



    • Investigate its potential applications in drug development, considering its unique structure and reported biological activities.




    properties

    IUPAC Name

    2-phenyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H22N6O/c27-20(15-17-7-3-1-4-8-17)25-13-11-24(12-14-25)16-19-21-22-23-26(19)18-9-5-2-6-10-18/h1-10H,11-16H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UNRNUSMUFJNMIQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)CC4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H22N6O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    362.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

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